

# Bomedemstat Dihydrochloride: A Technical Guide to its Impact on Hematopoietic Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Bomedemstat dihydrochloride (formerly IMG-7289) is an investigational, orally bioavailable small molecule that acts as an irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[1] LSD1 is a critical epigenetic regulator involved in the self-renewal of malignant myeloid cells and a key player in the differentiation of hematopoietic progenitors.[1] This technical guide provides a comprehensive overview of the mechanism of action of bomedemstat, its effects on hematopoietic stem cells (HSCs), and a summary of key clinical findings, with a focus on its therapeutic potential in myeloproliferative neoplasms (MPNs).

### **Core Mechanism of Action: LSD1 Inhibition**

LSD1, an enzyme that demethylates histone H3 on lysines 4 and 9 (H3K4 and H3K9), plays a pivotal role in regulating gene transcription. In hematopoiesis, LSD1 is essential for the self-renewal of malignant myeloid cells and influences the differentiation pathways of myeloid progenitors.[1] Bomedemstat's irreversible inhibition of LSD1 leads to a cascade of downstream effects, most notably promoting the maturation of megakaryocytes, the precursor cells to platelets.[1][2][3] By blocking LSD1, bomedemstat facilitates the expression of genes that drive megakaryocyte differentiation, a process often dysregulated in MPNs.[1]

### The LSD1-GFI1B Signaling Axis in Hematopoiesis



A critical regulatory network in the differentiation of HSCs into mature megakaryocytes involves the LSD1-GFI1B signaling axis.[1] Growth Factor Independence 1B (GFI1B) is a transcriptional repressor crucial for normal megakaryopoiesis and erythropoiesis.[1] GFI1B recruits LSD1 to specific gene promoters, forming a complex that represses genes that would otherwise direct progenitor cells toward other myeloid lineages.[1] This targeted gene repression is fundamental for committing hematopoietic progenitors to the megakaryocytic fate.[1] Bomedemstat disrupts this repressive function of the GFI1B-LSD1 complex, leading to the expression of genes that promote megakaryocyte maturation and platelet production.[1]



Click to download full resolution via product page

Bomedemstat's disruption of the LSD1-GFI1B repressive complex.

## Clinical Development and Efficacy in Myeloproliferative Neoplasms

Bomedemstat has undergone clinical investigation for the treatment of MPNs, primarily essential thrombocythemia (ET) and myelofibrosis (MF), which are disorders originating from hematopoietic stem cells.

### **Essential Thrombocythemia (ET)**

A Phase 2b clinical trial (NCT04254978) evaluated the safety and efficacy of bomedemstat in patients with ET who were resistant to or intolerant of at least one standard treatment.[4]



Quantitative Data Summary from the NCT04254978 Trial



| Parameter                            | Baseline<br>(Mean/Median)         | Post-Treatment<br>Results                                                                                                        | Citation |
|--------------------------------------|-----------------------------------|----------------------------------------------------------------------------------------------------------------------------------|----------|
| Patient Demographics                 | N=73                              | [4]                                                                                                                              |          |
| Age (Median)                         | 68 years                          | -                                                                                                                                | [5]      |
| Hematologic<br>Parameters            |                                   |                                                                                                                                  |          |
| Platelet Count                       | 825 x 10°/L (mean)                | 95% (61/64) of patients treated for ≥24 weeks had platelet counts reduced to ≤400 x 10°/L. Median time to response was 10 weeks. | [4][5]   |
| White Blood Cell<br>(WBC) Count      | 8.9 x 10 <sup>9</sup> /L (mean)   | Of patients with baseline WBC >10 x 10°/L (19%), 100% treated for ≥24 weeks had their WBC count reduced to ≤10 x 10°/L.          | [4][5]   |
| Hemoglobin (Hb)                      | 13.1 g/dL (mean)                  | Mean Hb remained stable.                                                                                                         | [4][5]   |
| Symptom Burden                       |                                   |                                                                                                                                  |          |
| MPN-SAF Total<br>Symptom Score (TSS) | Median TSS at<br>baseline was 15. | In patients with baseline TSS >20, 78% experienced an improvement at Week 24, with 52% improving by ≥10 points.                  | [4][5]   |



| Fatigue (Median<br>Score)        | 4.0 | Improved to 3.0 by<br>Week 24.                               | [4] |
|----------------------------------|-----|--------------------------------------------------------------|-----|
| Molecular Response               |     |                                                              |     |
| Mutant Allele<br>Frequency (VAF) | -   | 67% of patients had a decrease in allele load.               | [6] |
| Homozygous Mutant<br>Cells       | -   | The proportion of homozygous cells dropped by a mean of 66%. | [4] |

### Myelofibrosis (MF)

A Phase 1/2 clinical trial (NCT03136185) assessed bomedemstat in patients with advanced myelofibrosis.[1]

Quantitative Data Summary from the NCT03136185 Trial



| Parameter                                        | Baseline (Median) | Post-Treatment<br>Results (at 24<br>weeks)                                                                                                 | Citation |
|--------------------------------------------------|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Patient Demographics                             | N=89              | [1]                                                                                                                                        |          |
| Age                                              | 68 years          | -                                                                                                                                          | [1]      |
| Efficacy Endpoints                               |                   |                                                                                                                                            |          |
| Spleen Volume<br>Reduction (SVR)                 | 1354 cm³          | 64% of evaluable patients (n=50) experienced a decrease in SVR. 28% had a decrease of at least 20%, and 6% had a decrease of at least 35%. | [1]      |
| Total Symptom Score<br>(TSS)                     | 25                | 55% of all patients (n=51) had a decrease in TSS. 22% had a decrease of 50% or higher.                                                     | [1]      |
| Hemoglobin (in transfusion-independent patients) | -                 | 90% (n=41) had<br>stable or improved<br>hemoglobin levels.<br>44% had an increase<br>of at least 1.0 g/dL.                                 | [1]      |
| Bone Marrow Fibrosis                             | -                 | 85% of patients had improved or stable bone marrow fibrosis scores.                                                                        | [1]      |

### **Experimental Protocols**



## NCT04254978: Bomedemstat in Essential Thrombocythemia

- Study Design: A global, open-label, Phase 2b study of bomedemstat administered once daily for at least 24 weeks.[4]
- Key Inclusion Criteria: Patients with a diagnosis of ET requiring cytoreduction who were
  resistant to or intolerant of at least one standard treatment, with a platelet count >450x10<sup>9</sup>/L
  and hemoglobin ≥10 g/dL.[5][7]
- Dosing: The starting dose was 0.6 mg/kg/day, titrated to maintain a platelet count of 200-400x10<sup>9</sup>/L.[5]
- Primary Endpoint: Reduction of platelet count to <400 x 10<sup>9</sup>/L in the absence of new thromboembolic events.[4]
- Exploratory Endpoints: Changes in mutant allele frequencies (VAF) assessed by deep sequencing of 261 genes, and changes in symptom burden.[4][5]

### **NCT03136185: Bomedemstat in Myelofibrosis**

- Study Design: A Phase 1/2 open-label study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of once-daily oral bomedemstat.[8]
- Key Inclusion Criteria: Patients with intermediate-2 or high-risk primary or secondary myelofibrosis who were intolerant, refractory, or resistant to approved therapy, with a platelet count ≥100 x 10<sup>9</sup>/L.[9]
- Dosing: The starting dose in the Phase 2b portion was 0.6 mg/kg/day, titrated to a target platelet count of 50-75x10<sup>9</sup>/L.[1][9]
- Key Objectives: Safety, reduction in spleen volume, and improvement in total symptom scores.[9]
- Assessments: Serial bone marrow biopsies and imaging studies were centrally reviewed.[9]





Click to download full resolution via product page

A generalized workflow for the Bomedemstat clinical trials.

### Conclusion

Bomedemstat dihydrochloride represents a novel therapeutic approach for myeloproliferative neoplasms through its targeted inhibition of LSD1. By modulating the epigenetic landscape of hematopoietic stem and progenitor cells, bomedemstat promotes the differentiation of megakaryocytes, leading to a reduction in platelet counts in patients with essential thrombocythemia. Furthermore, clinical data in myelofibrosis suggests broader effects on hematopoiesis, including improvements in anemia, spleen size, and symptom burden. The evidence to date indicates that bomedemstat has the potential to be a disease-modifying agent in these challenging hematologic malignancies. Ongoing and future studies will further



elucidate its long-term safety and efficacy and its precise role in the treatment paradigm for MPNs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. onclive.com [onclive.com]
- 2. LSD1/KDM1A and GFI1B repress endothelial fate and induce hematopoietic fate in induced pluripotent stem cell-derived hemogenic endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 promotes the egress of hematopoietic stem and progenitor cells into the bloodstream during the endothelial-to-hematopoietic transition PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Facebook [cancer.gov]
- 9. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bomedemstat Dihydrochloride: A Technical Guide to its Impact on Hematopoietic Stem Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854329#bomedemstat-dihydrochloride-s-effect-on-hematopoietic-stem-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com